molecular formula C14H19ClO2 B3840334 3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione CAS No. 80284-14-6

3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione

Cat. No.: B3840334
CAS No.: 80284-14-6
M. Wt: 254.75 g/mol
InChI Key: SVAGJHVIBWWSLV-UHFFFAOYSA-N
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Description

3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione is an organic compound known for its unique structure and reactivity It is a derivative of cyclohexadiene with tert-butyl groups and a chlorine atom, making it a sterically hindered molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione typically involves the oxidation of 2,6-di-tert-butylphenol. One common method includes the use of oxidizing agents such as dichlorodicyanoquinone (DDQ) in methanol. The reaction proceeds under nitrogen atmosphere with stirring for about 12 hours. The product is then isolated by filtration and recrystallization from methanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar oxidation processes on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: It can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: The chlorine atom can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include DDQ and other quinones.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines can react under mild conditions to replace the chlorine atom.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Amino derivatives and other substituted cyclohexadienes.

Scientific Research Applications

3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione involves its reactivity as an electrophile. The compound can undergo nucleophilic attack at the carbonyl carbon atoms, leading to various transformations. The presence of tert-butyl groups provides steric hindrance, influencing the reaction pathways and products formed .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid
  • 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

Uniqueness

3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione is unique due to the presence of both tert-butyl groups and a chlorine atom, which provide significant steric hindrance and influence its reactivity. This makes it distinct from other similar compounds that may lack one or more of these substituents .

Properties

IUPAC Name

3,6-ditert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO2/c1-13(2,3)8-7-9(15)10(14(4,5)6)12(17)11(8)16/h7H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAGJHVIBWWSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=O)C1=O)C(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365491
Record name 3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80284-14-6
Record name 3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione
Reactant of Route 2
3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione
Reactant of Route 3
3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione
Reactant of Route 4
3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione
Reactant of Route 5
3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione
Reactant of Route 6
3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione

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